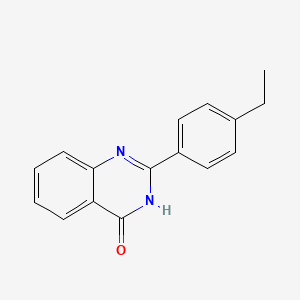

2-(4-Ethylphenyl)quinazolin-4(1H)-one

Description

2-(4-Ethylphenyl)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a 4-ethylphenyl substituent at the C2 position of the quinazolin-4(1H)-one core. Its synthesis involves the condensation of anthranilamide with para-ethylbenzaldehyde in the presence of iodine as a catalyst under reflux conditions in ethanol, yielding an 84% isolated product as a white solid . The compound’s structure is confirmed via NMR spectroscopy, with key signals including a quartet (δ 2.74 ppm) and triplet (δ 1.29 ppm) corresponding to the ethyl group, and aromatic protons resonating between δ 7.36–8.32 ppm . While its primary research focus lies in oncology—specifically as a breast cancer resistance protein (BCRP) and P-glycoprotein inhibitor—its structural features invite comparison with analogous quinazolinones to elucidate structure-activity relationships (SAR) .

Properties

CAS No. |

59455-96-8 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O/c1-2-11-7-9-12(10-8-11)15-17-14-6-4-3-5-13(14)16(19)18-15/h3-10H,2H2,1H3,(H,17,18,19) |

InChI Key |

QACWURALMROYCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Quinazolinone Derivatives

Quinazolinone derivatives exhibit diverse biological activities influenced by substituent variations at the C2 and N3 positions. Below is a detailed comparison of 2-(4-Ethylphenyl)quinazolin-4(1H)-one with structurally similar compounds:

Key Comparative Insights

In contrast, hydroxy-substituted analogs show antiviral activity against tobacco mosaic virus (TMV), highlighting substituent-dependent target specificity .

Synthetic Yields: Electron-withdrawing groups (e.g., 4-bromophenyl, nitrophenyl) generally afford higher yields (83–90%) due to enhanced electrophilicity during cyclization, whereas 4-ethylphenyl and 4-methylbenzylamino derivatives yield 79–85% .

Thermal Stability :

- Melting points correlate with molecular symmetry and intermolecular forces. For example, 2-(3,4-dichlorophenyl)quinazolin-4(1H)-one (191–193°C) exhibits higher thermal stability than the ethylphenyl analog, likely due to halogen-mediated crystal packing .

N3 Modifications :

- Adding a 2-chloroethyl group at N3 (as in ) reduces the melting point (107°C vs. unreported for the parent compound), suggesting increased conformational flexibility. This modification is common in prodrug design to enhance solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.